4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a privileged scaffold in drug design due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the introduction of the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology. This process employs carbon monoxide gas generated ex situ using a two-chamber reactor (COware®). The reaction conditions are optimized to achieve high yields, often up to 99% .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale aminocarbonylation reactions using palladium catalysts. The process is designed to be efficient and scalable, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These include compounds like 1,3-disubstituted pyrazolo[3,4-b]pyridines, which have similar core structures but different substituents.
Pyridine carboxamides: Compounds such as 3-amino-4-arylpyridin-2(1H)-one derivatives share structural similarities and biological activities.
Uniqueness: 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
918133-05-8 |
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Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-8(21)18-10-4-2-9(3-5-10)11-6-13(14(16)22)19-15-12(11)7-17-20-15/h2-7H,1H3,(H2,16,22)(H,18,21)(H,17,19,20) |
InChI Key |
HDPZGPXJDATUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
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